molecular formula C19H24FNO B4562866 N-[2-(4-fluorophenyl)ethyl]-1-adamantanecarboxamide

N-[2-(4-fluorophenyl)ethyl]-1-adamantanecarboxamide

Cat. No.: B4562866
M. Wt: 301.4 g/mol
InChI Key: UKEOQXKDQMBFDU-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-1-adamantanecarboxamide is a useful research compound. Its molecular formula is C19H24FNO and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.18419255 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Antagonism and Platelet Effects

A study highlighted the synthesis of a series of 1-adamantanecarboxamides, focusing on their potency as selective 5-HT2 receptor antagonists. The compound (S)-N-[1-[2-(4-fluorophenyl)ethyl]pyrrolidin-3-yl]-1-adamantane carboxamide hydrochloride hydrate, referred to as Y-39241, demonstrated high affinity and selectivity towards 5-HT2 receptors. This compound exhibited a potent anti-platelet effect, confirmed through both in vitro and in vivo assessments (Fujio et al., 2000).

Structural Analysis and Molecular Docking

Another study focused on the structural analysis of adamantane derivatives, including ethyl 2-[(Z)-1-(adamantan-1-yl)-3-(phenyl)isothioureido]acetate and its 4-fluorophenyl counterpart. The introduction of a fluorine atom was found to alter the crystal packing significantly, reducing intermolecular hydrogen contacts and compensating with F⋯H and F⋯F contacts. The study also involved quantum theory of atoms-in-molecules (QTAIM) analysis and in silico docking analysis, suggesting potential inhibitory activity against 11-β-hydroxysteroid dehydrogenase 1 (11-β-HSD1) (Al-Wahaibi et al., 2018).

Noncovalent Interactions in Adamantane Derivatives

Research on adamantane-1,3,4-thiadiazole hybrid derivatives, including N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine and N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine, explored the nature of noncovalent interactions using QTAIM and PIXEL methods. The study highlighted the significant role of N–H⋯N hydrogen bonds and the influence of halogen substitutions on the stabilization of crystal structures (El-Emam et al., 2020).

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FNO/c20-17-3-1-13(2-4-17)5-6-21-18(22)19-10-14-7-15(11-19)9-16(8-14)12-19/h1-4,14-16H,5-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEOQXKDQMBFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.